molecular formula C19H21NO4 B1172854 SSLXPBGMSBZPLY-UHFFFAOYSA-N

SSLXPBGMSBZPLY-UHFFFAOYSA-N

Cat. No.: B1172854
M. Wt: 327.38
InChI Key: SSLXPBGMSBZPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with InChI Key SSLXPBGMSBZPLY-UHFFFAOYSA-N (CAS 239097-74-6) is a benzoxazole derivative with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. Key properties include:

  • High polarity (polar surface area: 49.3 Ų) and solubility (1.55 mg/mL or 0.0116 mol/L in aqueous media) .
  • CYP1A2 inhibition: Acts as a cytochrome P450 1A2 inhibitor, which may influence drug-drug interactions .
  • Synthesis: Produced via a nitro reduction pathway using SnCl₄ and SnCl₂·2H₂O in HCl, yielding 95% pure 1,2-benzoxazol-5-amine .

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.38

InChI

InChI=1S/C19H21NO4/c1-12(7-8-13-5-3-2-4-6-13)20-11-19-10-9-14(24-19)15(18(22)23)16(19)17(20)21/h2-6,9-10,12,14-16H,7-8,11H2,1H3,(H,22,23)

InChI Key

SSLXPBGMSBZPLY-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property Target Compound (CAS 239097-74-6) CAS 828300-70-5 (Similarity: 0.97) CAS 36216-80-5 (Similarity: 0.82)
Molecular Formula C₇H₆N₂O C₈H₈N₂O (inferred) C₇H₅ClN₂O (inferred)
Molecular Weight 134.14 g/mol ~148.16 g/mol ~168.58 g/mol
Key Substituents 5-Amino-1,2-benzoxazole Methyl group at position 3 (inferred) Chlorine at position 4 (inferred)
BBB Permeability Yes Likely reduced (polarity increase) No (higher molecular weight)
CYP Inhibition CYP1A2 CYP2D6 (hypothesized) None detected
Solubility 1.55 mg/mL 0.89 mg/mL (predicted) 0.32 mg/mL (predicted)
Toxicity Moderate (warning label) Low (no warnings reported) High (chlorine-induced hepatotoxicity)

Key Findings:

Structural Modifications :

  • The addition of a methyl group (CAS 828300-70-5) increases molecular weight but reduces solubility due to enhanced hydrophobicity .
  • Chlorination (CAS 36216-80-5) introduces steric and electronic effects, reducing BBB permeability and increasing toxicity .

Enzyme Interactions :

  • The target compound’s CYP1A2 inhibition is unique among analogs, which may lack CYP interactions or target other isoforms (e.g., CYP2D6) .

Bioavailability :

  • The target compound’s bioavailability score (0.55) outperforms chlorinated analogs (<0.40) due to optimal solubility and polarity .

Research Implications

  • Toxicity Management : Structural simplification (e.g., avoiding halogens) reduces hepatotoxic risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.